Methyl 5-hexynoate

Description

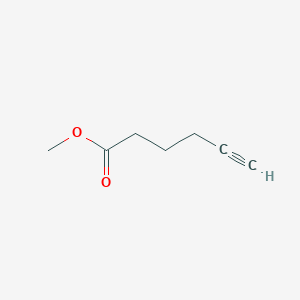

Structure

3D Structure

Properties

IUPAC Name |

methyl hex-5-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZULAZTXJLWELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77758-51-1 | |

| Record name | 77758-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-hexynoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for methyl 5-hexynoate, a valuable intermediate in organic synthesis.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid.[1] It is characterized by the presence of a terminal alkyne and a methyl ester functional group.[2] This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.[2][3]

Structural Information

-

IUPAC Name: methyl hex-5-ynoate[4]

-

Synonyms: this compound, 5-Hexynoic acid, methyl ester[4]

-

SMILES: C#CCCCC(OC)=O[5]

-

InChI Key: LZULAZTXJLWELL-UHFFFAOYSA-N[7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | Colorless to Yellow to Orange clear liquid | |

| Boiling Point | 100 °C/70 mmHg | |

| Boiling Point | 60-62 °C (10 mmHg) | [7] |

| Boiling Point | 60 °C | [1] |

| Density | 0.97 g/cm³ (at 20/20 °C) | |

| Density | 0.960±0.06 g/cm³ (Predicted) | [2][8] |

| Refractive Index | 1.434 | [1][2][7] |

| Solubility | Soluble in chloroform and methanol (slightly) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are not publicly available, the expected spectral features can be inferred from the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the protons on the carbon chain, and the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display unique peaks for the two sp-hybridized carbons of the alkyne, the carbonyl carbon of the ester, the methoxy carbon, and the sp³-hybridized carbons of the alkyl chain.[4][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:[10]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡C-H stretch (alkyne) | ~3300 |

| C≡C stretch (alkyne) | ~2100 |

| C=O stretch (ester) | ~1740 |

| C-O stretch (ester) | 1300-1000 |

| sp³ C-H stretch | 3000-2850 |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available in the NIST Mass Spectrometry Data Center.[4] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 5-hexynoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[11][12]

Reaction:

5-hexynoic acid + methanol ⇌ this compound + water

Detailed Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 5-hexynoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

The following diagram illustrates a generalized workflow for a Fischer esterification.

Chemical Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

Safety Information

This compound is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 77758-51-1 [chemicalbook.com]

- 3. Hexanoic acid, methyl ester [webbook.nist.gov]

- 4. This compound | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 77758-51-1 | CDA75851 | Biosynth [biosynth.com]

- 6. This compound AldrichCPR 77758-51-1 [sigmaaldrich.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound|lookchem [lookchem.com]

- 9. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 12. personal.tcu.edu [personal.tcu.edu]

Physical properties of Methyl 5-hexynoate for initial studies

An In-depth Technical Guide on the Physical Properties of Methyl 5-hexynoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and spectral properties of this compound, CAS number 77758-51-1, pertinent to its initial evaluation in research and development settings. The information is presented to facilitate laboratory use, including data for characterization and standardized protocols for property determination.

Core Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physical properties is provided in the table below. These parameters are fundamental for its handling, purification, and use in synthetic applications.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Boiling Point | 60 °C at 10 mmHg100 °C at 70 mmHg | [2] |

| Density | Approximately 0.960 - 0.97 g/cm³ (20/20) | |

| Refractive Index (n²⁰/D) | ~1.434 | [2] |

| Solubility | Soluble in chloroform and methanol. Insoluble in water. | |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 77758-51-1 | [1] |

Spectral Data for Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR and ¹³C NMR are primary techniques for confirming the molecular structure. While specific peak assignments require experimental data, typical chemical shifts can be predicted based on the structure. PubChem provides links to NMR spectra which can be used as a reference.[3]

-

-

Mass Spectrometry (MS) :

-

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for determining the molecular weight and fragmentation pattern, aiding in identification and purity analysis. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound.[3]

-

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

-

Apparatus : Thiele tube or similar heating bath, thermometer (-10 to 200 °C), capillary tube (sealed at one end), small test tube, rubber band or wire for attachment, heating source (e.g., Bunsen burner or hot plate), and heat transfer fluid (e.g., mineral oil).

-

Procedure :

-

Attach the small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, into the liquid in the test tube.

-

Immerse the assembly in a Thiele tube filled with a heat transfer fluid, ensuring the sample is below the fluid level.

-

Gently heat the side arm of the Thiele tube.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

-

Density Measurement

The density of a liquid can be determined using a pycnometer or a hydrometer.

-

Apparatus : Pycnometer (a glass flask with a precise volume), analytical balance, and a temperature-controlled water bath.

-

Procedure :

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, dry the exterior, and record its mass (m₂).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration and mass measurement (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.[5]

-

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the substance and is a characteristic property.

-

Apparatus : A refractometer (e.g., an Abbe refractometer).

-

Procedure :

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to spread evenly and reach the set temperature (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.[6]

-

Solubility Determination

A qualitative assessment of solubility in various solvents provides insights into the polarity of the compound.

-

Apparatus : Small test tubes, vortex mixer (optional), and a selection of solvents.

-

Procedure :

-

Place approximately 0.1 mL of this compound into a small test tube.

-

Add about 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, chloroform, methanol) to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Observe the mixture to see if a single homogeneous phase is formed (soluble) or if distinct layers or cloudiness persist (insoluble or partially soluble).[7]

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the initial physicochemical characterization of a liquid chemical sample like this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. matestlabs.com [matestlabs.com]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of Methyl 5-hexynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 5-hexynoate (C₇H₁₀O₂), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₀O₂ and it has a molecular weight of 126.15 g/mol . Spectroscopic analysis confirms the presence of the terminal alkyne and the methyl ester functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| ≡C-H | ~1.9 - 2.1 | Triplet | 1H |

| -CH₂-C≡ | ~2.2 - 2.4 | Triplet of triplets | 2H |

| -CH₂-CH₂-C≡ | ~1.7 - 1.9 | Quintet | 2H |

| O-CH₃ | ~3.7 | Singlet | 3H |

| -C(=O)-CH₂- | ~2.4 - 2.6 | Triplet | 2H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

| Carbon | Chemical Shift (ppm) |

| C =O | ~173 |

| ≡C -H | ~83 |

| -C ≡C- | ~69 |

| O-C H₃ | ~51 |

| -C H₂-C=O | ~33 |

| -C H₂-CH₂-C≡ | ~23 |

| -CH₂-C H₂-C≡ | ~17 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key characteristic absorption bands for this compound are summarized below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkyne) stretch | ~3300 | Strong, sharp |

| C-H (alkane) stretch | ~2850-2960 | Medium |

| C≡C (alkyne) stretch | ~2120 | Weak to medium |

| C=O (ester) stretch | ~1740 | Strong |

| C-O (ester) stretch | ~1170-1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[1]

| m/z | Relative Intensity | Possible Fragment |

| 126 | [M]⁺ | Molecular Ion |

| 95 | High | [M - OCH₃]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be free of any particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling. Key parameters such as the number of scans, pulse width, and relaxation delay are optimized to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and calibrated using the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the neat (undiluted) spectrum can be obtained using the following procedure:

-

Sample Preparation: Place a small drop of the neat liquid on the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is typically run first and subtracted from the sample spectrum. The spectrum is then recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent (e.g., dry acetone or isopropanol) and stored in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

-

Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The oven temperature program is set to separate the components of the sample. The mass spectrometer is set to scan over a specific m/z range (e.g., 35-300 amu).

-

Injection and Separation: A small volume (typically 1 µL) of the sample solution is injected into the hot GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and polarity.

-

Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are fragmented into ions. These ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded. The spectrum of this compound is then analyzed for its molecular ion and fragmentation pattern.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-hexynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-hexynoate, a valuable chemical intermediate. The document details experimental protocols for its preparation from 5-hexyn-1-ol, along with in-depth analysis of its spectroscopic properties. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams for enhanced understanding.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-hexyn-1-ol. The first step involves the oxidation of the primary alcohol to the corresponding carboxylic acid, 5-hexynoic acid, using a Jones oxidation. The subsequent step is a Fischer esterification of 5-hexynoic acid with methanol to yield the final product, this compound.

Synthesis Pathway

Experimental Protocols

Step 1: Jones Oxidation of 5-hexyn-1-ol to 5-hexynoic acid

This procedure outlines the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.

Materials:

-

5-hexyn-1-ol

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)[1][2][3]

-

Acetone

-

Isopropyl alcohol (for quenching)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

Dissolve 5-hexyn-1-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.[4]

-

After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color of the Jones reagent is no longer present.[1][3]

-

Filter the mixture through a pad of Celite to remove the chromium salts.[4]

-

Remove the acetone from the filtrate under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield crude 5-hexynoic acid, which can be used in the next step without further purification.

Step 2: Fischer Esterification of 5-hexynoic acid to this compound

This procedure describes the acid-catalyzed esterification of a carboxylic acid with methanol.

Materials:

-

5-hexynoic acid (from Step 1)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the crude 5-hexynoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to obtain the final product as a colorless liquid.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Characterization Workflow

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.67 | Singlet | 3H | -OCH₃ |

| ~ 2.40 | Triplet | 2H | -CH₂-C=O |

| ~ 2.22 | Triplet of triplets | 2H | -CH₂-C≡CH |

| ~ 1.95 | Triplet | 1H | -C≡CH |

| ~ 1.83 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Note: Predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and spectrometer frequency.[6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound [7]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.5 | C=O |

| ~ 83.0 | -C≡CH |

| ~ 69.0 | -C≡CH |

| ~ 51.5 | -OCH₃ |

| ~ 32.5 | -CH₂-C=O |

| ~ 23.5 | -CH₂-CH₂-CH₂- |

| ~ 17.5 | -CH₂-C≡CH |

Note: Predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and spectrometer frequency.[8]

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 3300 | Strong, Sharp | Terminal Alkyne | ≡C-H Stretch |

| ~ 2950 | Medium | C-H (sp³) | Stretch |

| ~ 2120 | Weak | Alkyne | C≡C Stretch |

| ~ 1740 | Strong | Ester | C=O Stretch |

| ~ 1200 | Strong | Ester | C-O Stretch |

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation and mass spectrometry for detection and identification. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in confirming its structure.

Table 4: Major Fragments in the Mass Spectrum of this compound [7]

| m/z | Proposed Fragment Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 95 | [M - OCH₃]⁺ |

| 67 | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for esters and alkynes.[9][10]

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound via a two-step process involving Jones oxidation and Fischer esterification. Furthermore, a comprehensive characterization workflow and the expected spectroscopic data from NMR, FTIR, and GC-MS analyses have been presented. This information serves as a valuable resource for researchers and professionals involved in organic synthesis and drug development, facilitating the reliable preparation and identification of this important chemical compound.

References

- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. This compound | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to CAS Number 77758-51-1: Methyl hex-5-ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hex-5-ynoate (CAS Number: 77758-51-1), a terminal alkyne-containing organic compound, presents a molecule of interest at the intersection of synthetic chemistry and drug discovery. While direct biological activity and extensive pharmacological data for this specific compound are not widely published, its structural features, particularly the terminal alkyne moiety, place it within a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical and physical properties of Methyl hex-5-ynoate, its synthesis, and explores its potential biological relevance by examining the established roles of terminal alkynes and alkynoate compounds in drug development. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules.

Chemical Identity and Properties

Methyl hex-5-ynoate is a methyl ester of 5-hexynoic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 77758-51-1 | [1][2] |

| Synonyms | Methyl 5-hexynoate, 5-Hexynoic acid methyl ester | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | |

| Boiling Point | 60 °C | |

| Density (Predicted) | 0.960±0.06 g/cm³ | |

| Refractive Index | 1.434 | |

| SMILES | C#CCCCC(OC)=O | [1] |

Synthesis and Chemical Reactivity

Methyl hex-5-ynoate is primarily utilized as a synthon in organic synthesis. Its terminal alkyne group is a versatile functional handle for various chemical transformations.

Synthesis of Methyl (Z)-8-chlorooct-7-ene-5-ynoate

A notable application of Methyl hex-5-ynoate is in the synthesis of methyl (Z)-8-chlorooct-7-ene-5-ynoate. This reaction highlights the utility of the terminal alkyne in carbon-carbon bond formation.

Experimental Protocol:

-

Reaction: The synthesis involves the reaction of Methyl hex-5-ynoate with (Z)-1,2-dichloroethene.

-

Detailed experimental conditions, including catalysts, solvents, and temperature, would be specific to the particular synthetic methodology employed and are often proprietary or detailed within specific publications or patents.

General Reactivity of the Terminal Alkyne

The terminal alkyne in Methyl hex-5-ynoate is the key to its chemical reactivity. This functional group can participate in a variety of reactions, including:

-

Sonogashira Coupling: A cross-coupling reaction to form a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. This allows for the conjugation of Methyl hex-5-ynoate to other molecules, such as biomolecules or fluorescent tags.[3]

-

Nucleophilic Addition: The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile in various reactions.

Potential Biological Significance and Applications in Drug Discovery

While direct biological studies on Methyl hex-5-ynoate are limited in publicly accessible literature, the presence of the terminal alkyne functional group suggests potential for biological activity.

Role in the Synthesis of Biologically Active Molecules

A patent has disclosed the use of Methyl hex-5-ynoate in the synthesis of compounds targeted for the treatment of acute myeloid leukemia (AML).[4] This indicates that derivatives of Methyl hex-5-ynoate possess significant biological activity and underscores the importance of this molecule as a building block in the development of novel therapeutics.

Logical Workflow for Investigating Potential Therapeutic Leads:

References

- 1. Alkynoates as Versatile and Powerful Chemical Tools for the Rapid Assembly of Diverse Heterocycles under Transition-Metal Catalysis: Recent Developments and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking, and biological evaluation of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives | European Journal of Chemistry [eurjchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2021188696A1 - Stat degraders and uses thereof - Google Patents [patents.google.com]

Commercial availability and suppliers of Methyl 5-hexynoate

Prepared for: Researchers, scientists, and drug development professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key applications of Methyl 5-hexynoate (CAS No. 77758-51-1). This document includes a summary of its chemical and physical properties, detailed experimental protocols for its use in organic synthesis, and a discussion of its role as a versatile building block in medicinal chemistry and drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers, catering to research and development needs. Purity levels typically range from 95% to 98%, with the compound being offered in various quantities.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Brand | Purity | Available Quantities |

| Thermo Fisher Scientific | Alfa Aesar | 97% | 5 g, 25 g |

| Thermo Fisher Scientific | Acros Organics | 95% | 5 g |

| GFS Chemicals | GFS Chemicals | 95% | 25 g, 100 g |

| Biosynth | Biosynth | - | 100 g, 250 g |

| Tokyo Chemical Industry (TCI) | TCI | >95.0% (GC) | - |

| Sigma-Aldrich | AldrichCPR | - | - |

| LookChem | Multiple | 95%, 98+% | 1 g, 5 g, 10 g, 25 g |

| ChemicalBook | Multiple | 98.0% | Inquire for details |

Note: Availability and specific quantities are subject to change. Please consult the supplier's website for the most current information.

Physicochemical Properties

This compound is a colorless to yellow liquid with a terminal alkyne functional group, making it a valuable precursor in a variety of chemical transformations.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 77758-51-1 | Thermo Fisher Scientific |

| Molecular Formula | C₇H₁₀O₂ | Thermo Fisher Scientific |

| Molecular Weight | 126.15 g/mol | Thermo Fisher Scientific |

| Boiling Point | 60 °C at 10 mmHg | LookChem |

| Density | 0.960 ± 0.06 g/cm³ (Predicted) | LookChem |

| Refractive Index | 1.434 | LookChem |

Experimental Protocols

This compound is a versatile building block in organic synthesis, particularly in reactions involving its terminal alkyne moiety. Below are detailed protocols for its use in a Sonogashira coupling and as a representative example of its application in the synthesis of a more complex molecule.

General Protocol for Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme:

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Copper(I) cocatalyst (e.g., Copper(I) iodide, CuI)

-

Amine base (e.g., Triethylamine, Et₃N or Diisopropylethylamine, DIPEA)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran, THF or Toluene)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 eq).

-

Add this compound (1.1-1.5 eq) dropwise to the stirred solution.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Synthesis of Methyl non-8-en-5-ynoate

This protocol is adapted from the synthesis of an eicosanoid synthon and demonstrates the use of this compound as a foundational building block.[1]

Reaction Scheme:

Materials:

-

This compound

-

Allyl bromide

-

Copper(I) iodide (CuI)

-

Anhydrous potassium carbonate (K₂CO₃), finely ground

-

Sodium iodide (NaI)

-

Anhydrous solvent (e.g., Acetone or DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of finely ground anhydrous K₂CO₃ (2.4 eq), CuI (0.84 eq), and NaI (3.6 eq) in the anhydrous solvent is prepared.

-

This compound (1.0 eq) is added to the continuously stirred suspension.[1]

-

Allyl bromide (1.2 eq) is then added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, methyl non-8-en-5-ynoate, is purified by vacuum distillation or column chromatography.[1]

Applications in Research and Drug Development

The terminal alkyne of this compound makes it a key component in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and biocompatibility under mild conditions.

This compound can be used to introduce a reactive handle into molecules for subsequent labeling or conjugation. For example, it can be incorporated into small molecules, peptides, or other biomolecules to allow for their attachment to reporter molecules (e.g., fluorophores, biotin) or larger carriers (e.g., polymers, antibodies).

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving this compound.

Caption: Sonogashira Coupling of this compound.

Caption: Synthetic workflow starting from this compound.

References

Stability and Storage of Methyl 5-hexynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-hexynoate. Drawing upon available safety data and established principles of chemical stability testing, this document aims to equip researchers and drug development professionals with the necessary information for proper handling, storage, and stability assessment of this compound. While specific, quantitative stability data for this compound is not extensively published, this guide outlines potential degradation pathways and provides a framework for its stability evaluation based on regulatory guidelines.

Summary of Known Stability and Storage Information

This compound is a chemical intermediate used in various synthetic applications. While generally considered stable under recommended storage conditions, its structure, containing both an ester and a terminal alkyne functional group, presents potential pathways for degradation.

Recommended Storage Conditions

Information from safety data sheets (SDS) and supplier information provides general guidance on storage.

| Parameter | Recommendation | Source |

| Temperature | Refrigerated (0-10°C) is commonly recommended. Some sources suggest room temperature. | [1] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | [1] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | |

| Incompatible Materials | Strong oxidizing agents. |

It is crucial to note that despite general statements of stability, anecdotal evidence suggests that degradation of similar compounds can occur even under refrigerated conditions over several weeks. Therefore, for long-term storage, refrigeration under an inert atmosphere is the most prudent approach.

Known and Potential Degradation Pathways

The primary hazardous decomposition products upon combustion are carbon monoxide (CO) and carbon dioxide (CO2). Based on its chemical structure, this compound is susceptible to degradation through several pathways:

-

Hydrolysis: The ester functional group can undergo hydrolysis under acidic or basic conditions to yield 5-hexynoic acid and methanol. This is a common degradation pathway for ester-containing compounds.

-

Oxidation: The terminal alkyne is susceptible to oxidation, which can lead to a variety of degradation products.

-

Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of certain metals or upon exposure to heat and light.

The following diagram illustrates the potential degradation pathways of this compound.

References

An In-depth Technical Guide to the Reactivity Profile of the Terminal Alkyne in Methyl 5-hexynoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-hexynoate, a bifunctional molecule containing a terminal alkyne and a methyl ester, serves as a versatile building block in organic synthesis. The presence of the terminal alkyne, in particular, opens up a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates and functional materials. This technical guide provides a comprehensive overview of the reactivity profile of the terminal alkyne in this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is characterized by its acidic proton and the electron-rich triple bond. This allows for a variety of transformations, including carbon-carbon bond formation, cycloadditions, and functional group transformations. The following sections detail the most pertinent reactions, providing specific examples and experimental parameters where available.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for creating carbon-carbon bonds and is widely used in the synthesis of conjugated systems.

Quantitative Data

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Fluoro-5-(trifluoromethyl)bromobenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | 20 - 80 | 24 | 81 | [1] |

Experimental Protocol: Synthesis of Methyl 6-(3-fluoro-5-(trifluoromethyl)phenyl)hex-5-ynoate

To a mixture of 3-fluoro-5-(trifluoromethyl)bromobenzene (1.677 g, 6.70 mmol) and this compound (1.025 g, 8.12 mmol) in triethylamine (5.0 mL) at room temperature, bis(triphenylphosphine)palladium(II) chloride (236 mg, 0.336 mmol) is added, followed by copper(I) iodide (136 mg, 0.714 mmol). The resulting mixture is stirred at room temperature for 1.5 hours and then at 80°C for 22.5 hours. After cooling to room temperature, the reaction mixture is filtered through a short column of silica gel, which is then washed with ethyl acetate. The combined organic solution is concentrated, and the residue is purified by chromatography to yield the desired product.[1]

Sonogashira Coupling Workflow

Caption: Workflow for Sonogashira Coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of this compound is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

General Experimental Protocol (Adapted for this compound)

In a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO), this compound and an organic azide are mixed. A freshly prepared solution of a copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) is added to generate the active copper(I) catalyst in situ. A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can be used to improve the reaction's efficiency and prevent side reactions. The reaction is typically stirred at room temperature and monitored by TLC or LC-MS until completion. The triazole product can then be isolated by extraction and purified by chromatography.

CuAAC Reaction Pathway

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition.

Hydration

The hydration of the terminal alkyne in this compound, typically catalyzed by a combination of mercury(II) sulfate and sulfuric acid, follows Markovnikov's rule to produce a methyl ketone. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form.

Predicted Reaction and Product

Reaction: this compound + H₂O --(H₂SO₄, HgSO₄)--> Methyl 5-oxohexanoate

General Experimental Protocol (Predicted)

To a solution of this compound in a suitable solvent (e.g., aqueous methanol or ethanol), a catalytic amount of mercury(II) sulfate and concentrated sulfuric acid are added. The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the reaction is cooled, neutralized, and the product is extracted with an organic solvent. Purification by distillation or column chromatography would yield methyl 5-oxohexanoate.

Caption: Hydroboration-Oxidation of this compound.

Reduction

The terminal alkyne of this compound can be fully or partially reduced to the corresponding alkane or alkene, respectively.

Complete Reduction to Alkane

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) will reduce the alkyne all the way to an alkane.

Predicted Reaction and Product:

Reaction: this compound + H₂ (excess) --(Pd/C)--> Methyl hexanoate

Partial Reduction to Alkene

Selective reduction to the cis-alkene can be achieved using Lindlar's catalyst, while a dissolving metal reduction (e.g., sodium in liquid ammonia) will yield the trans-alkene.

Predicted Reactions and Products:

-

cis-Alkene: this compound + H₂ --(Lindlar's catalyst)--> Methyl (Z)-5-hexenoate

-

trans-Alkene: this compound + Na, NH₃(l) --> Methyl (E)-5-hexenoate

Reduction Pathways of the Terminal Alkyne

Caption: Reduction pathways for this compound.

Deprotonation and Alkylation

The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a metal acetylide. This nucleophilic acetylide can then react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond.

Predicted Reaction and Product

Reaction:

-

This compound + n-BuLi

-

R-X (e.g., CH₃I) Product: Methyl 5-heptynoate

General Experimental Protocol (Predicted)

To a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78°C) under an inert atmosphere, a solution of n-butyllithium is added dropwise. After stirring for a short period, the electrophile (e.g., methyl iodide) is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent and purified by chromatography.

Deprotonation-Alkylation Sequence

Caption: Deprotonation and subsequent alkylation.

Conclusion

The terminal alkyne of this compound provides a rich platform for a diverse range of chemical transformations. From the construction of complex carbon skeletons via Sonogashira coupling and acetylide alkylation to the introduction of new functional groups through hydration, hydroboration-oxidation, and cycloaddition reactions, this versatile building block offers numerous possibilities for synthetic chemists. The choice of reagents and reaction conditions allows for precise control over the regioselectivity and stereoselectivity of these transformations, making this compound a valuable tool in the synthesis of high-value molecules for the pharmaceutical and materials science industries. Further research into the quantitative aspects and optimization of these reactions will continue to expand the utility of this important synthetic intermediate.

References

An In-depth Technical Guide to Potential Research Areas for Methyl 5-hexynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hexynoate, a versatile bifunctional molecule, presents significant opportunities in chemical synthesis and drug discovery. Its terminal alkyne and methyl ester functionalities serve as handles for a variety of chemical transformations, positioning it as a valuable building block for the synthesis of complex molecular architectures. This technical guide explores the core chemical reactivity of this compound and outlines promising research avenues for its application in medicinal chemistry and chemical biology. Key areas of focus include its utility in Sonogashira cross-coupling reactions, 1,3-dipolar cycloadditions (click chemistry), and the synthesis of heterocyclic compounds with potential biological activity. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for key reactions, and potential applications in the development of novel therapeutics.

Introduction to this compound

This compound is a colorless liquid characterized by the presence of a terminal alkyne and a methyl ester group.[1] This unique combination of functional groups makes it a highly versatile reagent in organic synthesis, allowing for sequential or orthogonal functionalization. The terminal alkyne is amenable to a wide range of reactions, most notably transition-metal-catalyzed cross-couplings and cycloadditions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| CAS Number | 77758-51-1 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 60-62 °C at 10 mmHg | [3] |

| Density | ~0.966 g/mL | [2] |

| Refractive Index | ~1.434 | [3] |

| Solubility | Soluble in most organic solvents | [1] |

Spectroscopic Data: While specific spectra are not provided in the search results, typical chemical shifts in ¹H and ¹³C NMR would be expected for the protons and carbons of the methyl ester, the aliphatic chain, and the terminal alkyne. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Key Synthetic Transformations and Potential Research Areas

The reactivity of the terminal alkyne is central to the synthetic utility of this compound. The following sections detail key reaction types and their potential for generating novel compounds of interest.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to introduce aromatic and heteroaromatic scaffolds onto the this compound backbone, generating a diverse array of substituted alkynes that can serve as precursors to complex molecules.

Potential Research Areas:

-

Synthesis of Novel Kinase Inhibitors: The picolinate scaffold, a pyridine-2-carboxylic acid derivative, is a privileged structure in kinase inhibitor design.[4] Sonogashira coupling of this compound with halogenated pyridines, pyrimidines, or other nitrogen-containing heterocycles could generate novel scaffolds for targeting various kinases involved in cancer and other diseases.

-

Development of Protease Inhibitors: Protease inhibitors often feature rigid backbones and specific recognition elements.[5] The alkynyl group introduced via Sonogashira coupling can be further functionalized or incorporated into a larger macrocyclic structure to interact with the active site of proteases.

-

Fragment-Based Drug Discovery (FBDD): this compound itself or its simple Sonogashira coupling products can be used as fragments in FBDD campaigns to identify initial hits against a variety of biological targets.[6] The alkyne provides a vector for fragment growth and linking.

Workflow for Sonogashira Coupling:

Caption: General workflow for a Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

-

Reagent Addition: Add anhydrous THF as the solvent, followed by a suitable amine base such as triethylamine (2.0 equiv.).

-

Substrate Addition: Add this compound (1.2 equiv.) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

1,3-Dipolar Cycloaddition (Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for 1,3-dipolar cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). These "click" reactions provide a highly efficient and regioselective route to 1,2,3-triazoles.

-

CuAAC: This reaction, typically catalyzed by a copper(I) source, regioselectively yields 1,4-disubstituted 1,2,3-triazoles .[7]

-

RuAAC: In contrast, ruthenium catalysts, such as [Cp*RuCl], promote the formation of 1,5-disubstituted 1,2,3-triazoles .[8][9]

Potential Research Areas:

-

Synthesis of Bioactive Triazoles: 1,2,3-triazoles are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities.[5] By reacting this compound with various organic azides, libraries of novel triazole-containing compounds can be synthesized and screened for activity against different biological targets.

-

Development of Chemical Probes: The triazole linkage is stable and often considered a bioisostere for an amide bond. This makes it an ideal linker for the development of chemical probes to study biological systems. This compound can be used to introduce an alkyne handle into a molecule of interest, which can then be "clicked" with an azide-containing reporter tag (e.g., a fluorophore or biotin).

-

Linkers for Antibody-Drug Conjugates (ADCs): The robust nature of the triazole ring makes it a suitable component of linkers used in ADCs.[10] this compound can be incorporated into linker designs, with the ester functionality providing a point of attachment for the cytotoxic payload.

Signaling Pathway Diagram: Generic Kinase Signaling Cascade

Caption: Inhibition of a kinase cascade by triazole-based inhibitors.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: In a reaction vial, dissolve the organic azide (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water and a solution of copper(II) sulfate pentahydrate (0.1 equiv.) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

-

Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst, such as [Cp*RuCl(COD)] (0.02 equiv.).

-

Reagent Addition: Add a degassed solvent, such as 1,2-dichloroethane, followed by the organic azide (1.0 equiv.) and this compound (1.2 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C). Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.

Synthesis of Substituted Pyridines

While less direct than the previously mentioned reactions, the carbon backbone of this compound can potentially be utilized in the construction of substituted pyridine rings, which are core structures in many pharmaceuticals.

Potential Research Area:

-

Multi-component Reactions: Investigate the use of this compound or its derivatives in multi-component reactions to construct highly substituted pyridine scaffolds in a single step. This approach offers a rapid way to generate molecular diversity for biological screening.

Logical Relationship Diagram: From this compound to Substituted Pyridines

Caption: A potential synthetic pathway to substituted pyridines.

Biological Evaluation of Derivatives

A study on methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives, which share a similar carbon backbone to this compound, has shown promising anti-inflammatory and antibacterial activities.[11] This suggests that derivatives of this compound could also possess interesting biological properties.

Potential Research Areas:

-

Screening for Anticancer Activity: Synthesize libraries of this compound derivatives via the reactions described above and screen them against a panel of cancer cell lines.

-

Antibacterial and Antifungal Assays: Evaluate the antimicrobial properties of novel compounds derived from this compound against various bacterial and fungal strains.

-

Enzyme Inhibition Assays: Based on the designed scaffolds, test the inhibitory activity of the synthesized compounds against specific enzymes, such as kinases or proteases.

Conclusion

This compound is a readily available and highly versatile building block with significant potential for the synthesis of novel and complex molecules. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for researchers in organic synthesis, medicinal chemistry, and drug discovery. The exploration of Sonogashira couplings, 1,3-dipolar cycloadditions, and other synthetic methodologies with this reagent is expected to yield a rich diversity of compounds with potential applications as new therapeutic agents, chemical probes, and advanced materials. This guide provides a foundational framework to inspire and direct future research in this promising area.

References

- 1. Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. neliti.com [neliti.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 6. researchgate.net [researchgate.net]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Literature review of Methyl 5-hexynoate applications

An In-depth Technical Guide to the Applications of Methyl 5-hexynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the applications of this compound, a versatile bifunctional molecule incorporating both a terminal alkyne and a methyl ester. Its unique structure makes it a valuable building block in a variety of organic transformations, including cross-coupling reactions, cycloadditions, and the synthesis of heterocyclic scaffolds. This guide details its chemical properties, significant applications with experimental protocols, and relevant reaction pathways.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77758-51-1 | [2] |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| Boiling Point | 60-62 °C at 10 mmHg | |

| Refractive Index | 1.434 | [3] |

| ¹H NMR (CDCl₃) | ~3.67 (s, 3H, OCH₃), ~2.45 (t, 2H, CH₂CO), ~2.25 (td, 2H, CH₂C≡), ~1.95 (p, 2H, CH₂CH₂CH₂), ~1.98 (t, 1H, C≡CH) | [4] |

| ¹³C NMR (CDCl₃) | ~173.5 (C=O), ~83.0 (C≡CH), ~69.0 (C≡CH), ~51.5 (OCH₃), ~32.5 (CH₂CO), ~23.5 (CH₂CH₂CO), ~17.5 (CH₂C≡) | |

| IR (neat) | ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1740 cm⁻¹ (C=O stretch) | [5] |

Applications in Organic Synthesis

This compound serves as a valuable precursor in various synthetic routes, primarily leveraging the reactivity of its terminal alkyne.

Sonogashira Coupling Reactions

The terminal alkyne of this compound makes it an ideal substrate for Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

A notable application is the synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines, which are precursors to potential bioactive amidoximes.

Figure 1. Sonogashira coupling of this compound.

Experimental Protocol: Synthesis of 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile

This protocol is adapted from a reported procedure for the Sonogashira coupling of a substituted picolinonitrile with an alkyne.

-

Materials:

-

6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv)

-

This compound (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 equiv)

-

Copper(I) iodide (CuI) (0.3 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried flask, dissolve the 6-bromo-3-fluoro-2-cyanopyridine in a mixture of THF and Et₃N (2:1 v/v).

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

To the degassed solution, add Pd(PPh₃)₄ and CuI.

-

Degas the reaction mixture again for 5 minutes at room temperature.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Quantitative Data: While the specific yield for the reaction with this compound is not reported in the searched literature, similar Sonogashira couplings with other alkynes proceed in high yields (85-93%).

Azide-Alkyne Cycloaddition (Click Chemistry)

As a terminal alkyne, this compound is a prime substrate for copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions. These "click" reactions are known for their high efficiency, mild reaction conditions, and broad functional group tolerance, making them invaluable tools in drug discovery, bioconjugation, and materials science.[6]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction regioselectively yields 1,4-disubstituted 1,2,3-triazoles.[7]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the regioisomeric 1,5-disubstituted 1,2,3-triazoles.[8]

Figure 2. Azide-alkyne cycloaddition reactions.

General Experimental Protocol for CuAAC:

This is a general procedure for a copper-catalyzed azide-alkyne cycloaddition.[9]

-

Materials:

-

This compound (1.0 equiv)

-

Organic azide (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

-

Sodium ascorbate (0.05-0.2 equiv)

-

Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

-

-

Procedure:

-

Dissolve this compound and the organic azide in the chosen solvent.

-

Add an aqueous solution of CuSO₄·5H₂O.

-

Add an aqueous solution of sodium ascorbate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

General Experimental Protocol for RuAAC:

This is a general procedure for a ruthenium-catalyzed azide-alkyne cycloaddition.[1]

-

Materials:

-

This compound (1.1 equiv)

-

Organic azide (1.0 equiv)

-

[Cp*RuCl(COD)] (1-2 mol%)

-

Anhydrous 1,2-dichloroethane (DCE)

-

-

Procedure:

-

To a flame-dried flask, add the organic azide and this compound.

-

Add anhydrous DCE to achieve a concentration of 0.1 M with respect to the azide.

-

Purge the solution with argon or nitrogen for 15-20 minutes.

-

Under a positive pressure of inert gas, add the [Cp*RuCl(COD)] catalyst.

-

Heat the reaction mixture to 45 °C and stir.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion (typically 1-4 hours), cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Synthesis of Heterocycles: Pyrazoles

This compound can serve as a building block for the synthesis of various heterocyclic compounds. For instance, pyrazoles, a class of heterocycles with a wide range of biological activities, can be synthesized through the reaction of 1,3-dicarbonyl compounds with hydrazines.[9] While a direct reaction with this compound is not explicitly detailed in the searched literature, its ester functionality can be leveraged to generate a β-keto ester, a common precursor for pyrazole synthesis. A plausible synthetic route is proposed below.

Figure 3. Proposed synthesis of pyrazoles from this compound.

Proposed Experimental Protocol for Pyrazole Synthesis:

This protocol is adapted from standard procedures for pyrazole synthesis from β-keto esters and hydrazines.

-

Part 1: Synthesis of the β-Keto Ester

-

Materials:

-

This compound (1.0 equiv)

-

Anhydrous ethyl acetate (excess)

-

Sodium ethoxide (NaOEt) (1.1 equiv)

-

Anhydrous ethanol

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

-

Add a mixture of this compound and anhydrous ethyl acetate dropwise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with dilute acid and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude β-keto ester, which may be used in the next step without further purification.

-

-

-

Part 2: Synthesis of the Pyrazole

-

Materials:

-

Crude β-keto ester from Part 1 (1.0 equiv)

-

Hydrazine hydrate or a substituted hydrazine (1.0 equiv)

-

Ethanol or acetic acid

-

-

Procedure:

-

Dissolve the β-keto ester in ethanol or acetic acid.

-

Add the hydrazine derivative to the solution.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting pyrazole derivative by column chromatography or recrystallization.

-

-

Other Potential Applications

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its terminal alkyne and methyl ester functionalities allow for a wide range of transformations, most notably in Sonogashira couplings and azide-alkyne cycloaddition reactions. This guide has provided an overview of its key applications, supported by detailed experimental protocols and reaction diagrams, to aid researchers and scientists in leveraging the synthetic potential of this molecule in drug discovery and materials science. Further exploration of its utility in the synthesis of diverse heterocyclic systems and functional polymers is a promising area for future research.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. mdpi.com [mdpi.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 8. jmchemsci.com [jmchemsci.com]

- 9. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

Methodological & Application

Methyl 5-hexynoate: A Versatile Alkyne Building Block for Organic Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-hexynoate is a valuable and versatile building block in modern organic synthesis. Its terminal alkyne functionality, coupled with a linear carbon chain and a methyl ester group, makes it an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including its application in the synthesis of complex natural product synthons, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and palladium-catalyzed Sonogashira couplings.

Synthesis of Eicosanoid Synthons: Enantioselective Synthesis of Methyl (5Z,8S)-8,9-epoxynon-5-enoate

This compound serves as a key starting material in the multi-step enantioselective synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, a crucial synthon for bioactive molecules like constanolactones and hepoxilins.[1] The synthetic pathway involves the extension of the carbon chain, stereoselective reduction of the alkyne, and asymmetric epoxidation.

Synthetic Workflow:

Caption: Synthetic pathway to Methyl (5Z,8S)-8,9-epoxynon-5-enoate.

Experimental Protocols & Data:

Table 1: Summary of Reaction Steps and Yields [1]

| Step | Transformation | Key Reagents & Conditions | Product | Yield (%) |

| 1 | Alkylation | 1. n-BuLi, THF, -78 °C2. Allyl bromide | Methyl non-8-en-5-ynoate | ~60 |

| 2 | Partial Hydrogenation | H₂, Lindlar catalyst (Pd/CaCO₃ poisoned with lead), quinoline, hexane | Methyl (Z)-non-8-en-5-ynoate | 97 |

| 3 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O | Methyl (S)-8,9-dihydroxynon-5-ynoate | - |

| 4 | Selective Tosylation | TsCl, pyridine, CH₂Cl₂ | Intermediate Tosylate | - |

| 5 | Epoxide Formation | K₂CO₃, MeOH | Methyl (5Z,8S)-8,9-epoxynon-5-enoate | - |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

Reaction Workflow:

Caption: General workflow for the CuAAC reaction with this compound.

Experimental Protocol (General):

This protocol is a general guideline and can be adapted for various organic azides.

Table 2: General Protocol for CuAAC of this compound

| Parameter | Condition |

| Reactants | This compound (1.0 equiv), Organic Azide (1.0-1.2 equiv) |

| Catalyst | Copper(I) Iodide (CuI) (1-5 mol%) |

| Reducing Agent (optional) | Sodium Ascorbate (5-10 mol%) if starting with Cu(II) salts |

| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligands |

| Solvent | t-BuOH/H₂O (1:1), THF, or DMF |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 1-24 hours |

| Work-up | Aqueous work-up followed by extraction and column chromatography |

| Expected Yield | 85-98% |

Detailed Procedure:

-

To a solution of this compound (1.0 equiv) and the desired organic azide (1.1 equiv) in a suitable solvent (e.g., t-BuOH/H₂O, 1:1), add copper(I) iodide (0.05 equiv).

-

If using a Cu(II) source, add sodium ascorbate (0.1 equiv) to reduce it in situ.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-